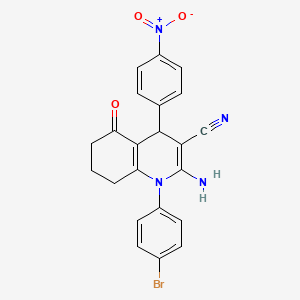![molecular formula C20H11Br5N2O5 B11533370 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11533370.png)
2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by multiple bromine atoms and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including bromination and coupling reactions. One common method involves the bromination of phenolic compounds using reagents such as DMSO and oxalyl bromide, which offer mild conditions and high yields . The subsequent steps may include coupling reactions facilitated by catalysts like palladium in Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve scalable bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of solid reagents like tetrapropylammonium nonabromide can enhance the safety and selectivity of the bromination process .
化学反応の分析
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenolic oxides, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated biomolecules and their interactions.
Medicine: Its unique structure may be explored for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of advanced materials with desired chemical and physical properties.
作用機序
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets through its brominated phenyl and furan rings. These interactions can lead to the modulation of specific biochemical pathways, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol with fewer bromine atoms.
1,2-Dibromoalkanes: Compounds with two bromine atoms on adjacent carbon atoms.
2,6-Dibromo-4-(trifluoromethyl)aniline: A brominated aniline derivative with different functional groups.
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its complex structure, which includes multiple bromine atoms and a furan ring
特性
分子式 |
C20H11Br5N2O5 |
|---|---|
分子量 |
758.8 g/mol |
IUPAC名 |
[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H11Br5N2O5/c21-11-4-10(18(13(23)5-11)32-20(29)16-2-1-3-30-16)8-26-27-17(28)9-31-19-14(24)6-12(22)7-15(19)25/h1-8H,9H2,(H,27,28)/b26-8+ |
InChIキー |
OICQCAKOBSKBGV-MWRNPHMMSA-N |
異性体SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
正規SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)

![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine](/img/structure/B11533335.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11533338.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B11533342.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11533348.png)
![2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B11533349.png)
![4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11533359.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11533376.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
